6-Methyl-2-propyl-4H-1,3-thiazin-4-one
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Overview
Description
6-Methyl-2-propyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. It is characterized by a six-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with propyl isothiocyanate, followed by cyclization to form the thiazine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-propyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Scientific Research Applications
6-Methyl-2-propyl-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2-propyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-1,3-thiazin-4-one: Similar structure but with a different alkyl group.
6-Ethyl-2-propyl-4H-1,3-thiazin-4-one: Similar structure with an ethyl group instead of a methyl group.
4H-1,3-thiazin-4-one: The parent compound without any alkyl substitutions.
Uniqueness
6-Methyl-2-propyl-4H-1,3-thiazin-4-one is unique due to its specific alkyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
86148-73-4 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
6-methyl-2-propyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-3-4-8-9-7(10)5-6(2)11-8/h5H,3-4H2,1-2H3 |
InChI Key |
ZRMJIUZBGZENFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=O)C=C(S1)C |
Origin of Product |
United States |
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